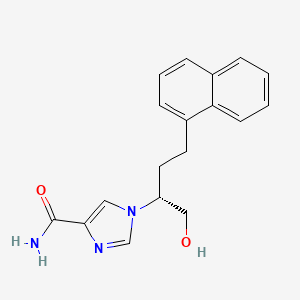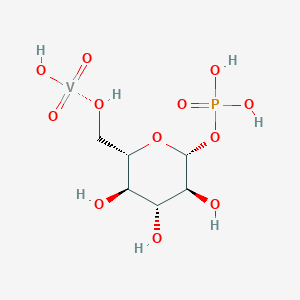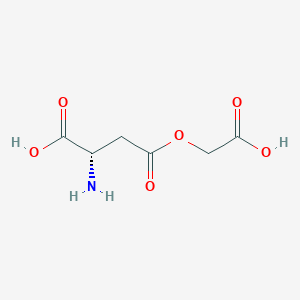![molecular formula C22H23N3O5S B10759780 (2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one](/img/structure/B10759780.png)
(2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One is a complex organic compound with a unique structure that includes both indole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Sulfonylation of the piperidine nitrogen.
- Hydroxylation at specific positions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the sulfonyl group would yield a thiol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory diseases.
Industry: As a precursor for the synthesis of materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One: This compound is unique due to its specific combination of functional groups and stereochemistry.
N-Hydroxypiperidine: A simpler compound with a hydroxylated piperidine ring.
Indole Derivatives: Compounds with an indole core, which are common in many natural products and pharmaceuticals.
Uniqueness
The uniqueness of (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One lies in its combination of an indole core with a sulfonylated piperidine ring, as well as its specific stereochemistry
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3S)-2-[2-hydroxy-5-(4-hydroxypiperidin-1-yl)sulfonyl-1H-indol-3-yl]-3-methylindol-3-ol |
InChI |
InChI=1S/C22H23N3O5S/c1-22(28)16-4-2-3-5-18(16)23-20(22)19-15-12-14(6-7-17(15)24-21(19)27)31(29,30)25-10-8-13(26)9-11-25/h2-7,12-13,24,26-28H,8-11H2,1H3/t22-/m0/s1 |
InChI Key |
CGPHAOKPHOVKMZ-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@]1(C2=CC=CC=C2N=C1C3=C(NC4=C3C=C(C=C4)S(=O)(=O)N5CCC(CC5)O)O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C3=C(NC4=C3C=C(C=C4)S(=O)(=O)N5CCC(CC5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


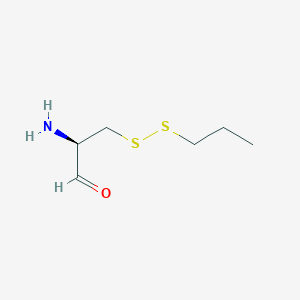
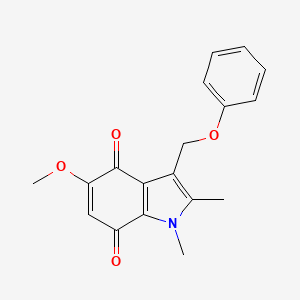
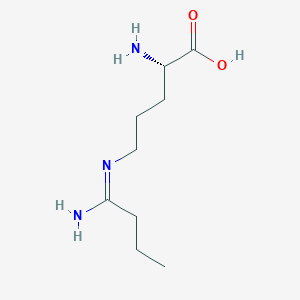
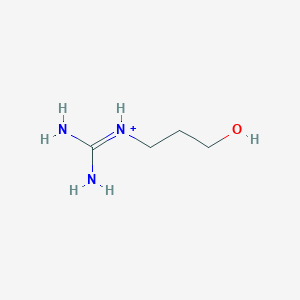
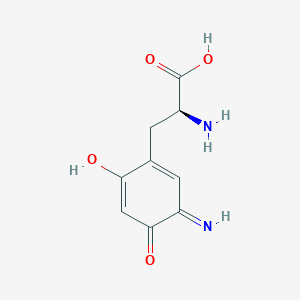
![2-Hydroxy-5-[4-(2-hydroxy-ethyl)-piperidin-1-YL]-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B10759738.png)
![2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759747.png)
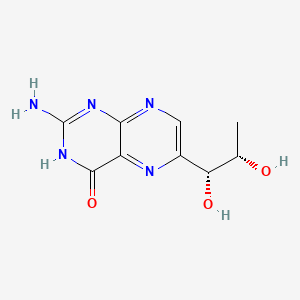

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)
